

Spectroscopic analysis (NMR, IR, Mass Spec) of Panthenyl ethyl ether

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Compound of Interest

Compound Name: Panthenyl ethyl ether

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Spectroscopic Analysis of Panthenyl Ethyl Ether: A Technical Guide

Introduction

Panthenyl ethyl ether, a derivative of pantothenic acid (Vitamin B5), is a compound of interest in pharmaceutical and cosmetic research due to its potential biological activities. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides a comprehensive overview of the spectroscopic analysis of **Panthenyl ethyl ether**, detailing the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also outlines detailed experimental protocols for acquiring this data and presents a logical workflow for its analysis.

Chemical Structure

IUPAC Name: (2R)-N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide

Molecular Formula: C₁₁H₂₃NO₄

Molecular Weight: 233.31 g/mol

Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for **Panthenyl ethyl ether**, the following data is predicted based on its chemical structure and typical spectroscopic values for analogous functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.65	t	2H	-O-CH ₂ -CH ₂ -
~3.50	t	2H	-CH ₂ -NH-
~3.45	s	1H	-CH(OH)-
~3.40	d	1H	-C(CH ₃) ₂ -CHH-OH
~3.30	d	1H	-C(CH ₃) ₂ -CHH-OH
~3.25	q	2H	-O-CH ₂ -CH ₂ -NH-
~2.50	br s	1H	-CH ₂ -NH-C(=O)-
~1.75	p	2H	-O-CH ₂ -CH ₂ -CH ₂ -NH-
~1.20	t	3H	CH ₃ -CH ₂ -O-
~0.95	s	3H	-C(CH ₃)(CH ₃)-
~0.90	s	3H	-C(CH ₃)(CH ₃)-

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~173.0	-C=O (Amide)
~76.0	-CH(OH)-
~70.5	-O-CH ₂ -CH ₂ -
~69.0	-C(CH ₃) ₂ -CH ₂ -OH
~40.5	-C(CH ₃) ₂ -
~38.0	-CH ₂ -NH-
~29.0	-O-CH ₂ -CH ₂ -CH ₂ -NH-
~23.0	-C(CH ₃)(CH ₃)
~22.0	-C(CH ₃)(CH ₃)
~15.0	CH ₃ -CH ₂ -O-

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400-3200	Strong, Broad	O-H Stretch (Alcohol), N-H Stretch (Amide)
2960-2850	Strong	C-H Stretch (Alkyl)
1650	Strong	C=O Stretch (Amide I)
1550	Medium	N-H Bend (Amide II)
1100	Strong	C-O Stretch (Ether and Alcohol)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

m/z	Ion
234.1680	$[M+H]^+$
256.1499	$[M+Na]^+$
116.0913	$[C_5H_{12}NO_2]^+$

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra of **Panthenyl ethyl ether**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **Panthenyl ethyl ether** in 0.6 mL of deuterated chloroform ($CDCl_3$) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
- 1H NMR Acquisition:
 - Acquire the spectrum at 298 K.
 - Use a standard single-pulse experiment with a 30° pulse angle.
 - Set the spectral width to 16 ppm, centered at 5 ppm.
 - Acquire 16 scans with a relaxation delay of 2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum at 298 K.

- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Set the spectral width to 240 ppm, centered at 100 ppm.
- Acquire 1024 scans with a relaxation delay of 2 seconds.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C . Reference the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **Panthenyl ethyl ether**.

Methodology:

- Sample Preparation: As **Panthenyl ethyl ether** is expected to be a viscous liquid, the Attenuated Total Reflectance (ATR) method is suitable. Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum from 4000 to 400 cm^{-1} .
 - Co-add 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

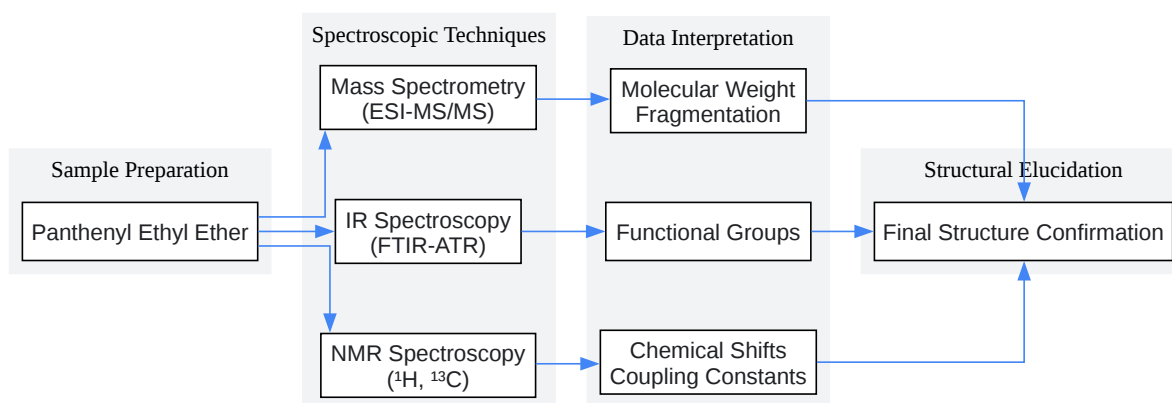
Objective: To determine the accurate mass and fragmentation pattern of **Panthenyl ethyl ether**.

Methodology:

- Sample Preparation: Prepare a 1 mg/mL solution of **Panthenyl ethyl ether** in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
- Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Data Acquisition (ESI+):
 - Infuse the sample solution into the ESI source at a flow rate of 5 μ L/min.
 - Set the capillary voltage to +3.5 kV.
 - Set the source temperature to 120 °C and the desolvation gas temperature to 300 °C.
 - Acquire mass spectra over a range of m/z 50-500.
 - For fragmentation analysis, perform tandem mass spectrometry (MS/MS) on the protonated molecule $[M+H]^+$ using collision-induced dissociation (CID) with argon as the collision gas.
- Data Processing: Process the acquired spectra to identify the accurate mass of the parent ion and its major fragment ions.

Visualizations

Workflow for Spectroscopic Analysis

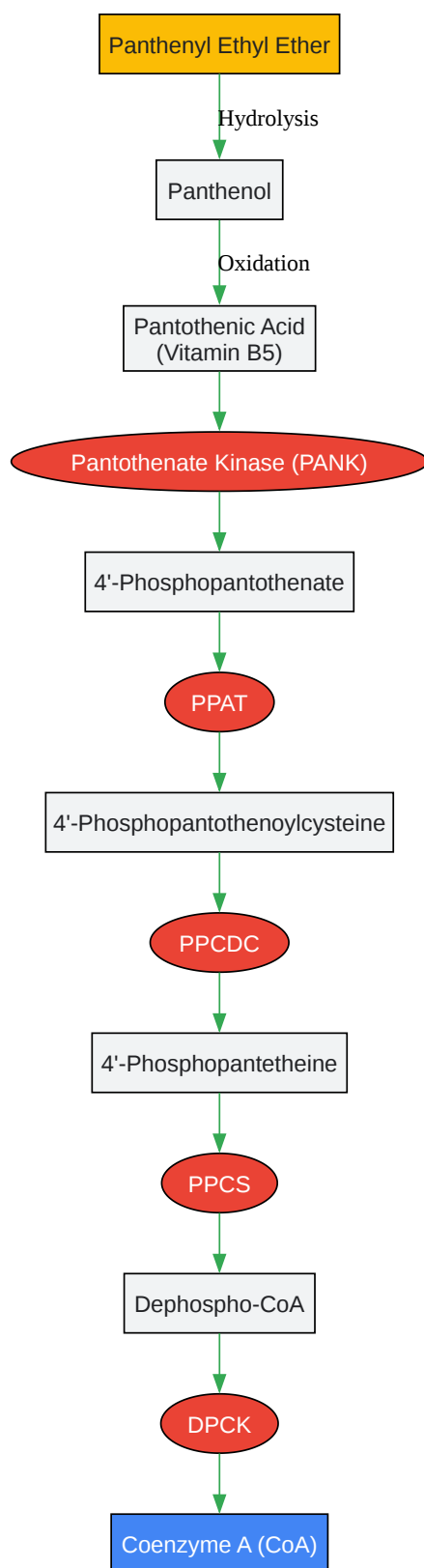


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Caption: Workflow for the spectroscopic analysis of **Panthenyl ethyl ether**.

Hypothetical Signaling Pathway Involvement

As **Panthenyl ethyl ether** is a derivative of Vitamin B5, it is plausible that it interacts with pathways involving Coenzyme A (CoA) synthesis, where pantothenic acid is a key precursor.



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Caption: Hypothetical metabolic pathway of **Panthenyl ethyl ether**.

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